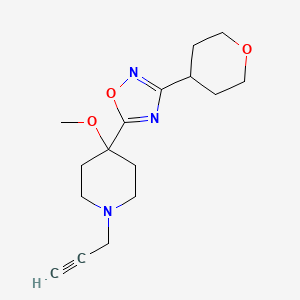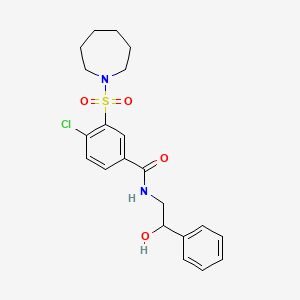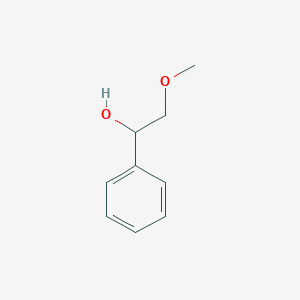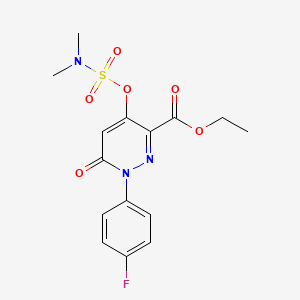
5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPO is a member of the oxadiazole family of compounds and has been shown to have a broad range of biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to act on several different targets in the body. This compound has been shown to interact with the cannabinoid receptor CB1 and the sigma-1 receptor, which are both involved in the regulation of pain and inflammation. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, improve cognitive function, and protect against oxidative stress. This compound has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole in lab experiments is its broad range of biological activities, which make it a versatile compound for studying various disease pathways. However, one limitation of using this compound is its complex synthesis process, which can make it difficult to obtain high-quality, pure samples for use in experiments.
Orientations Futures
There are several potential future directions for research on 5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of this compound's role in the regulation of pain and inflammation, which could lead to the development of new pain medications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds in the body.
Méthodes De Synthèse
The synthesis of 5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole involves several steps, including the condensation of 4-methoxy-2-propyn-1-amine with 4-formylpiperidine, followed by the addition of oxan-4-ol and the reaction with thionyl chloride to yield the final product. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
5-(4-methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-3-8-19-9-6-16(20-2,7-10-19)15-17-14(18-22-15)13-4-11-21-12-5-13/h1,13H,4-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKFGORRQZRNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)CC#C)C2=NC(=NO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide](/img/no-structure.png)



![N-methyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2815665.png)
![2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline](/img/structure/B2815666.png)

![(4-Fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2815668.png)
![2-(1,3-Benzodioxol-5-yl)-8-chloroimidazo[1,2-a]pyridin-3-amine;hydrochloride](/img/structure/B2815669.png)
![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2815670.png)
![3-(4-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2815673.png)
![N-[2-(cyclohexen-1-yl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2815675.png)
![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2815676.png)
